molecular formula C16H19NO B1432354 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde CAS No. 1350760-90-5

5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

Cat. No. B1432354
CAS RN: 1350760-90-5
M. Wt: 241.33 g/mol
InChI Key: MPNJYFKLYGABLX-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol. It is a derivative of 1H-indole-3-carbaldehyde, which is an essential and efficient chemical precursor for generating biologically active structures .


Synthesis Analysis

The synthesis of indole derivatives, such as 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, often involves multicomponent reactions (MCRs). These are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . The inherent functional groups in 1H-indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions easily .


Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is based on the indole core, which is a significant heterocyclic system in natural products and drugs . The indole core is often modified with various functional groups to generate diverse indole derivatives .


Chemical Reactions Analysis

Indole derivatives, including 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde, can participate in a variety of chemical reactions. For instance, 1H-indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions .

Mechanism of Action

While the specific mechanism of action for 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is not mentioned in the search results, indole derivatives are known to exhibit various biological activities. For example, they play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .

Future Directions

The future directions in the research of indole derivatives like 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde could involve exploring their potential biological activities and developing novel methods of synthesis . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

5-cyclopropyl-7-methyl-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-10(2)17-8-14(9-18)15-7-13(12-4-5-12)6-11(3)16(15)17/h6-10,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNJYFKLYGABLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161860
Record name 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

CAS RN

1350760-90-5
Record name 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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